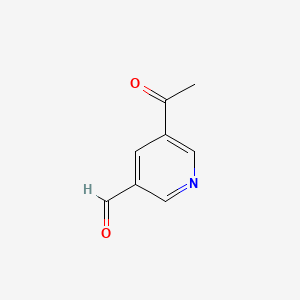
5-(aminomethyl)-2,3-dimethoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(aminomethyl)-2,3-dimethoxyphenol is an organic compound with the molecular formula C9H13NO3 It is a derivative of benzylamine, featuring hydroxyl and methoxy groups on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-2,3-dimethoxyphenol typically involves the following steps:
Starting Material: The synthesis often begins with 3,4-dimethoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The hydroxyl group is then converted to an amine using reagents like ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(aminomethyl)-2,3-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to its corresponding amine using reducing agents.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenating agents like bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3-Hydroxy-4,5-dimethoxybenzaldehyde.
Reduction: Formation of this compound.
Substitution: Formation of various substituted benzylamines.
Applications De Recherche Scientifique
5-(aminomethyl)-2,3-dimethoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(aminomethyl)-2,3-dimethoxyphenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors, influencing their activity.
Pathways Involved: The compound can modulate biochemical pathways related to neurotransmission and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
3,5-Dimethoxybenzylamine: Another related compound with methoxy groups at different positions on the benzene ring.
Uniqueness
5-(aminomethyl)-2,3-dimethoxyphenol is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical reactivity and potential biological activity compared to its analogues.
Propriétés
Formule moléculaire |
C9H13NO3 |
|---|---|
Poids moléculaire |
183.20 g/mol |
Nom IUPAC |
5-(aminomethyl)-2,3-dimethoxyphenol |
InChI |
InChI=1S/C9H13NO3/c1-12-8-4-6(5-10)3-7(11)9(8)13-2/h3-4,11H,5,10H2,1-2H3 |
Clé InChI |
OVCUUKNEMAGIDV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 4-[(trimethylsilyl)oxy]cyclohex-3-ene-1-carboxylate](/img/structure/B8595535.png)



![tert-butyl N-(2,6-dimethylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate](/img/structure/B8595557.png)
![2-{[(Phenylamino)carbonyl]amino}thiophenol](/img/structure/B8595561.png)
![2-[(4-Dodecyloxyphenyl)sulfonyl]butanoyl Chloride](/img/structure/B8595589.png)


